3-Bromo-1-methyl-1h-1,2,4-triazol-5-amine hydrochloride

概要

説明

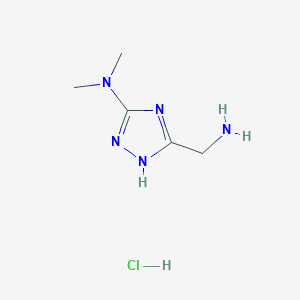

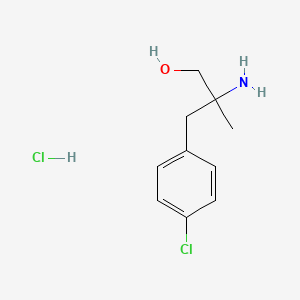

3-Bromo-1-methyl-1H-1,2,4-triazol-5-amine is a chemical compound with the CAS Number: 1365957-74-9 . It has a molecular weight of 177 . The compound is stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .

Molecular Structure Analysis

The InChI code for this compound is1S/C3H5BrN4/c1-8-3(5)6-2(4)7-8/h1H3,(H2,5,6,7) . This code provides a standard way to encode the compound’s molecular structure. Physical And Chemical Properties Analysis

The compound has a molecular weight of 161.99 g/mol . It has a density of 1.93g/cm3 and a boiling point of 255.9ºC at 760mmHg . The compound is a solid .科学的研究の応用

Antimicrobial Applications

3-Bromo-1-methyl-1h-1,2,4-triazol-5-amine hydrochloride: has shown promise in antimicrobial studies. Its triazole core is known to interact with various enzymes and receptors, disrupting the biological processes of microbial cells . This compound can be tailored to target specific bacterial strains, potentially leading to the development of new antibiotics that are effective against drug-resistant bacteria.

Anticancer Research

The triazole ring is a common motif in many anticancer agents. The presence of the bromo and amine groups in this compound may enhance its ability to bind to cancer cell receptors or enzymes, inhibiting their growth or inducing apoptosis . Research in this area could lead to the synthesis of novel chemotherapeutic agents.

Antiviral Drug Development

Triazoles, including derivatives like 3-Bromo-1-methyl-1h-1,2,4-triazol-5-amine hydrochloride , are often explored for their antiviral properties. They can be designed to interfere with viral replication or protein synthesis, offering a pathway for creating new drugs to combat viral infections .

Agrochemical Design

The structural versatility of triazoles makes them suitable candidates for agrochemicals. They can be used to create compounds that protect crops from pests and diseases or act as growth regulators. The bromo and methyl groups in this specific compound could be key in designing such agrochemicals .

Material Chemistry

In material science, triazoles can contribute to the development of novel materials with unique properties3-Bromo-1-methyl-1h-1,2,4-triazol-5-amine hydrochloride could be used as a precursor for synthesizing polymers or coatings with enhanced thermal stability or specific electronic characteristics .

Green Chemistry

The synthesis of triazoles, including 3-Bromo-1-methyl-1h-1,2,4-triazol-5-amine hydrochloride , can be achieved through green chemistry approaches. This involves using less hazardous solvents and conditions, which is beneficial for the environment and sustainability of chemical processes .

Safety and Hazards

将来の方向性

The compound is used as a ligand for transition metals to create coordination complexes . It is also part of a family of 1,2,4-triazoles that have the ability to accept and transfer acyl groups in synthetic reactions, making it a useful catalyst for the synthesis of esters . This suggests potential future directions in the field of coordination chemistry and synthetic organic chemistry.

作用機序

The mechanism of action, pharmacokinetics, and other properties of a specific triazole compound can vary greatly depending on its structure and the presence of other functional groups . Therefore, without specific studies on “3-Bromo-1-methyl-1h-1,2,4-triazol-5-amine hydrochloride”, it’s difficult to provide detailed information.

特性

IUPAC Name |

5-bromo-2-methyl-1,2,4-triazol-3-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5BrN4.ClH/c1-8-3(5)6-2(4)7-8;/h1H3,(H2,5,6,7);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQDXYYPKWTXBMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NC(=N1)Br)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6BrClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-1-methyl-1h-1,2,4-triazol-5-amine hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-Azabicyclo[3.3.1]nonan-5-amine dihydrochloride](/img/structure/B1383739.png)

![3a-Methyl-hexahydro-1lambda6-pyrrolo[1,2-b][1,2]thiazole-1,1,3-trione](/img/structure/B1383742.png)

![4-Benzyl-4,8-diazatricyclo[5.2.2.0^{2,6}]undecane-3,5-dione hydrochloride](/img/structure/B1383743.png)

![6-Benzyl-6-azaspiro[3.4]octane-8-carboxylic acid hydrochloride](/img/structure/B1383744.png)

![Octahydro-2lambda6-pyrido[1,2-d][1,2,4]thiadiazine-2,2,4-trione](/img/structure/B1383745.png)

![8a-(Aminomethyl)-hexahydro-[1,3]oxazolo[4,3-c]morpholin-3-one hydrochloride](/img/structure/B1383746.png)